molecular formula C11H9Cl2F3O2 B14757284 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14757284
M. Wt: 301.09 g/mol
InChI Key: XIOFUTALTGFSPQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro, propoxy, and trifluoro groups attached to a phenyl ring, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dichloro-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.

Scientific Research Applications

1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,5-Dichloro-4-propoxyphenyl)ethanone
  • 1-(3,5-Dichloro-4-propoxyphenyl)-1-butanol
  • (3,5-Dichloro-4-propoxyphenyl)boronic acid

Comparison: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro group, which imparts distinct chemical and physical properties compared to its analogs. This trifluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H9Cl2F3O2

Molecular Weight

301.09 g/mol

IUPAC Name

1-(3,5-dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H9Cl2F3O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3

InChI Key

XIOFUTALTGFSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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